N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
Properties
IUPAC Name |
N-benzyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-18(2,3)22-15(13-10-25-11-14(13)21-22)20-17(24)16(23)19-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKEOYYEKYQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide typically involves multiple steps, starting from commercially available precursors
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the thieno[3,4-c]pyrazole core. This can be achieved using reagents such as hydrazine and sulfur, under reflux conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as potassium carbonate.
Formation of Oxamide Group: The final step involves the formation of the oxamide group through the reaction of the intermediate compound with oxalyl chloride and subsequent treatment with an amine.
Industrial Production Methods
Industrial production of N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Benzyl chloride, potassium carbonate; reactions often conducted in polar aprotic solvents such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and anti-microbial properties, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred based on structural differences (see Notes).
Key Structural Insights :
- Substituent Variability: The target compound has a benzyl group (C₆H₅–CH₂–), which is less lipophilic than the 4-methylbenzyl group in BI84028 but more compact than the 1-phenylethyl group in BF96306. BI84028 (4-methylbenzyl) introduces a para-methyl group, enhancing hydrophobicity and steric bulk compared to the target compound.
Physicochemical Properties and Implications
Table 2: Inferred Physicochemical Properties
| Property | Target Compound | BI84028 | BF96306 |
|---|---|---|---|
| LogP (Predicted) | ~2.1 (moderate) | ~2.8 (higher) | ~3.0 (highest) |
| Aqueous Solubility | Moderate | Low | Very low |
| Polar Surface Area | ~90 Ų | ~85 Ų | ~80 Ų |
Notes:
- The benzyl group in the target compound likely reduces logP compared to BI84028 and BF96306, favoring better aqueous solubility.
Mechanistic Considerations :
- The tert-butyl group in all compounds may shield the pyrazole ring from metabolic degradation, improving stability.
- Substituent bulkiness (e.g., 1-phenylethyl in BF96306) could hinder binding to shallow enzymatic pockets compared to the target compound’s benzyl group.
Biological Activity
N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and activity against various biological targets.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core which is known for its diverse biological properties. The synthesis typically involves several steps including:
- Formation of the Thieno[3,4-c]pyrazole Core : Achieved by reacting suitable thieno compounds with hydrazine derivatives.
- Introduction of the tert-butyl Group : Utilized tert-butyl chloride in the presence of potassium carbonate.
- Benzylation : Involves the introduction of the benzyl group using benzyl bromide.
- Formation of the Ethanediamide Linkage : Achieved through reaction with ethylenediamine.
This multi-step synthesis results in a compound with potential applications in medicinal chemistry and biochemistry.
This compound interacts with various molecular targets such as enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Potential
The anticancer properties of thieno[3,4-c]pyrazoles have been investigated in various contexts. The compound's structure suggests potential activity in inhibiting cancer cell proliferation through:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Case Studies and Research Findings
- In Vitro Studies : A study examining related compounds found that thieno[3,4-c]pyrazole derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to their ability to induce oxidative stress within cells .
- Animal Models : In vivo studies have been conducted on structurally similar compounds showing reduced tumor growth in xenograft models when administered at specific dosages.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide?
The synthesis involves four primary steps:
- Thieno[3,4-c]pyrazole core formation : Reacting a thieno precursor with hydrazine derivatives under reflux in ethanol (70–80°C) for 6–8 hours .
- tert-Butyl group introduction : Using tert-butyl chloride with potassium carbonate as a base in DMF at 60°C for 12 hours .
- Benzylation : Benzyl bromide is added in the presence of NaH as a catalyst in THF at room temperature for 4 hours .
- Ethanediamide linkage formation : Reaction with ethylenediamine in dichloromethane under nitrogen for 24 hours . Key analytical tools: NMR (for structural confirmation), HPLC (purity >95%), and mass spectrometry (molecular ion peak at m/z 358.45) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., tert-butyl protons at δ 1.3 ppm; benzyl aromatic protons at δ 7.2–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ at 359.45) .
Q. What in vitro biological screening models are used to assess its anticancer activity?
- Cell lines : MCF-7 (breast cancer) and HCT-116 (colon cancer) are common models.
- Assays : MTT assay for cytotoxicity (IC50 ~15 µM in MCF-7) , flow cytometry for apoptosis (Annexin V/PI staining), and cell cycle analysis (G2/M arrest) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve benzylation yield and reduce side products?
- Catalyst screening : Transition from NaH to Pd/C (1 mol%) in DMF at 80°C increases yield by 20% .
- Solvent optimization : Replacing THF with acetonitrile reduces esterification side reactions .
- Process automation : Continuous flow reactors enhance reproducibility and reduce reaction time from 4 hours to 30 minutes .
Q. What structural modifications enhance the compound’s anti-inflammatory activity?
- Substituent analysis : Replacing the benzyl group with a 4-methoxyphenyl group (as in ) improves TNF-α inhibition by 40% .
- Ethanediamide linker modification : Introducing a hydroxypropyl group () increases solubility and macrophage uptake .
- Data-driven approach : QSAR models identify electron-withdrawing groups (e.g., -NO₂) at the thieno core as critical for IL-6 suppression .
Q. How do researchers resolve contradictions in reported biological activities (e.g., varying IC50 values)?
- Purity validation : Ensure compound purity >98% via HPLC and elemental analysis to exclude impurities affecting activity .
- Dose-response standardization : Use consistent assay protocols (e.g., 48-hour incubation in MTT) across studies .
- Orthogonal assays : Confirm apoptosis via caspase-3 activation alongside flow cytometry to validate mechanisms .
Methodological Guidance
- Handling air-sensitive intermediates : Use Schlenk lines for tert-butyl group introduction to prevent oxidation .
- Crystallization protocols : Recrystallize from ethyl acetate/hexane (3:1) to obtain high-purity crystals for X-ray diffraction .
- In silico modeling : Molecular docking (AutoDock Vina) predicts binding to COX-2 (PDB: 5KIR) for anti-inflammatory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
